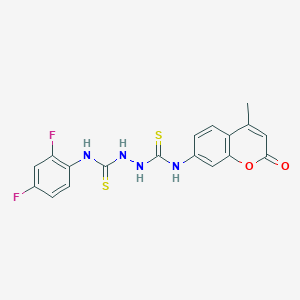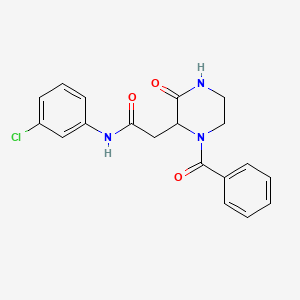![molecular formula C16H27N3O3 B4117107 tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate](/img/structure/B4117107.png)
tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate
Übersicht
Beschreibung
Tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate, also known as ACHC-Tert-Butyl Ester, is a chemical compound used in scientific research. It is a hydrazine derivative that has been shown to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down acetylcholine in the brain. By inhibiting their activity, tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester can increase acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester has been shown to have various biochemical and physiological effects. It can increase acetylcholine levels in the brain, which can improve cognitive function and memory. It also has neuroprotective effects and can prevent the formation of toxic protein aggregates in the brain. Additionally, tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester in lab experiments is its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester has been shown to have neuroprotective effects, which can be useful in studying the mechanisms of neurodegenerative diseases.
One of the limitations of using tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester in lab experiments is its potential toxicity. It has been shown to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of inflammatory diseases.
Additionally, future studies could focus on improving the synthesis method of tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester to increase its yield and purity. This could make it more accessible for use in lab experiments and potentially in clinical trials.
Conclusion:
In conclusion, tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester is a hydrazine derivative that has been shown to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes. It has been studied for its use in the treatment of neurodegenerative diseases and has shown neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester has been studied for its potential therapeutic applications in various scientific research fields. It has been found to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been shown to improve cognitive function and memory in animal studies.
Additionally, tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylatetyl Ester has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates in the brain.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-adamantylcarbamoylamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-15(2,3)22-14(21)19-18-13(20)17-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H,19,21)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMLYHPOYITIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)
![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)

![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4117064.png)
![7-chloro-1-(4-isopropylphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117072.png)

![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117109.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)